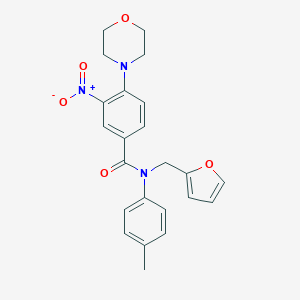
N-(2-furylmethyl)-N-(4-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-N-(4-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a furan ring, a morpholine ring, and a nitrobenzamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furylmethyl)-N-(4-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide typically involves multi-step organic reactions. One common approach might include:
Formation of the Furan-2-ylmethyl Intermediate: This can be achieved through the reaction of furan with a suitable alkylating agent.
Coupling with 4-Methylphenylamine: The intermediate is then reacted with 4-methylphenylamine under controlled conditions to form the desired amine derivative.
Introduction of the Morpholine Ring: The amine derivative is further reacted with morpholine in the presence of a suitable catalyst.
Nitration: Finally, the compound undergoes nitration to introduce the nitro group at the desired position on the benzamide ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-furylmethyl)-N-(4-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzamide derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-furylmethyl)-N-(4-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and morpholine rings, along with the nitrobenzamide moiety, contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(furan-2-ylmethyl)-N-phenyl-4-morpholin-4-yl-3-nitrobenzamide
- N-(furan-2-ylmethyl)-N-(4-methylphenyl)-4-piperidin-4-yl-3-nitrobenzamide
Uniqueness
N-(2-furylmethyl)-N-(4-methylphenyl)-4-(4-morpholinyl)-3-nitrobenzamide is unique due to the specific combination of functional groups, which may impart distinct chemical and biological properties compared to similar compounds. The presence of the furan ring and the morpholine ring, along with the nitrobenzamide moiety, makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
326095-31-2 |
|---|---|
Formule moléculaire |
C23H23N3O5 |
Poids moléculaire |
421.4g/mol |
Nom IUPAC |
N-(furan-2-ylmethyl)-N-(4-methylphenyl)-4-morpholin-4-yl-3-nitrobenzamide |
InChI |
InChI=1S/C23H23N3O5/c1-17-4-7-19(8-5-17)25(16-20-3-2-12-31-20)23(27)18-6-9-21(22(15-18)26(28)29)24-10-13-30-14-11-24/h2-9,12,15H,10-11,13-14,16H2,1H3 |
Clé InChI |
UDDONPZEVMVALU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CO2)C(=O)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-] |
SMILES canonique |
CC1=CC=C(C=C1)N(CC2=CC=CO2)C(=O)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















